N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide
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Overview
Description
N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an amino group, a hydroxy group, and a phenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-3-hydroxybenzoic acid with 2,4-bis(1,1-dimethylpropyl)phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with hexanoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cell surface receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]pentanamide: Similar structure but with a pentanamide chain instead of hexanamide.
N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide: Similar structure but with a butanamide chain instead of hexanamide.
Uniqueness
N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide is unique due to its specific combination of functional groups and chain length, which confer distinct chemical properties and biological activities
Properties
CAS No. |
94589-32-9 |
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Molecular Formula |
C28H42N2O3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(4-amino-3-hydroxyphenyl)-2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanamide |
InChI |
InChI=1S/C28H42N2O3/c1-8-11-12-25(26(32)30-20-14-15-22(29)23(31)18-20)33-24-16-13-19(27(4,5)9-2)17-21(24)28(6,7)10-3/h13-18,25,31H,8-12,29H2,1-7H3,(H,30,32) |
InChI Key |
RJSYFNDVKCDLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1)N)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
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